3-(4-シアノフェニル)-N-((5-(チオフェン-3-イル)ピリジン-3-イル)メチル)プロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

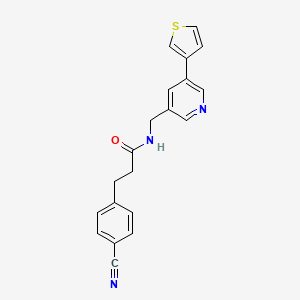

3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H17N3OS and its molecular weight is 347.44. The purity is usually 95%.

BenchChem offers high-quality 3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

金属有機構造体 (MOF)

5,10,15,20-テトラ(4-ピリジル)ポルフィリン: は、金属有機構造体 (MOF) における有機リンカーとして機能します。MOF は、金属イオンまたはクラスターが有機配位子と配位した多孔質材料です。これらのフレームワークは、ガス貯蔵、分離、および触媒作用などの用途があります。 ポルフィリンの π 共役系は、MOF の安定性と調整可能な細孔サイズに寄与し、ガス吸着および貯蔵に役立ちます .

光線力学療法 (PDT)

5,10,15,20-テトラ(4-ピリジル)ポルフィリンを含むポルフィリンは、光活性化された光増感剤を用いたがん治療である PDT に使用されます。特定の波長で照射されると、ポルフィリンは活性酸素種を生成し、局所的な細胞損傷と腫瘍の破壊につながります。 がん細胞への選択的な蓄積により、PDT に適した候補となっています .

色素増感型太陽電池 (DSSC) における増感剤

DSSC は、光を吸収して電気に変換するために増感剤に依存する一種の薄膜太陽電池です。 ポルフィリンは、可視スペクトルでの強い吸収により、効率的な増感剤として機能します。5,10,15,20-テトラ(4-ピリジル)ポルフィリンは、太陽光を捕獲し、電子移動を促進することで、DSSC の性能を向上させることができます .

触媒作用

ポルフィリンは、特に酸化反応において触媒活性を示します。研究者は、酸素還元反応 (燃料電池など) や有機基質の酸化など、さまざまな変換のための触媒としての使用を探求してきました。 5,10,15,20-テトラ(4-ピリジル)ポルフィリンの独特の配位環境は、その触媒作用に影響を与えます .

発光プローブ

ポルフィリンは、その強い蛍光特性で知られています。 研究者は、生物学的構造の画像化と特定の分子の検出のための発光プローブとして使用しています。5,10,15,20-テトラ(4-ピリジル)ポルフィリンは、生体画像化アプリケーションにおいて蛍光ラベルとして使用でき、細胞プロセスの可視化に役立ちます .

超分子化学

超分子化学は、分子間の非共有結合相互作用の研究を扱います。5,10,15,20-テトラ(4-ピリジル)ポルフィリンを含むポルフィリンは、ホストゲスト相互作用、自己集合、および分子認識に関与します。 他の分子と安定な複合体を形成する能力は、この分野における関連性に貢献しています .

生物活性

The compound 3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide , with the CAS number 1798520-70-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of the compound is C20H17N3OS with a molecular weight of 347.4 g/mol . The structure includes a cyanophenyl group and a thiophenyl-pyridine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H17N3OS |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 1798520-70-3 |

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing thiophene and pyridine structures exhibit significant anticancer properties. For instance, research on similar compounds has shown their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in this context; however, its structural analogs have demonstrated promising results in inhibiting tumor growth.

Enzyme Inhibition

The potential for enzyme inhibition is another area of interest. Compounds with cyano and thiophene groups have shown ability to inhibit key enzymes involved in metabolic pathways associated with cancer and other diseases. For example, certain derivatives were found to inhibit the activity of enzymes like HsmtKAS , which is crucial in fatty acid metabolism.

Case Studies

- In Vitro Studies : A study conducted on similar compounds showed that they inhibited the proliferation of cancer cells at concentrations ranging from 10 µM to 50 µM . The results indicated a dose-dependent response, suggesting that modifications to the molecular structure could enhance efficacy.

- Mechanistic Studies : Research into the mechanism of action revealed that compounds with a thiophene-pyridine structure could induce apoptosis in cancer cells by activating caspase pathways, thereby leading to programmed cell death.

- Comparative Analysis : A comparative study of various derivatives indicated that those with electron-withdrawing groups like cyano showed enhanced biological activity compared to their counterparts without such substituents.

特性

IUPAC Name |

3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c21-10-16-3-1-15(2-4-16)5-6-20(24)23-12-17-9-19(13-22-11-17)18-7-8-25-14-18/h1-4,7-9,11,13-14H,5-6,12H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWVZBXPGJQWEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。